(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid
Description
(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid is a chiral pyrrolidinone derivative characterized by a 5-oxopyrrolidine core with a carboxylic acid group at position 2 and a cyanomethyl substituent at position 1. The (S)-configuration at the second carbon ensures stereochemical specificity, critical for interactions in biological systems or asymmetric synthesis. This compound is structurally related to pyroglutamic acid derivatives, which are widely used as chiral auxiliaries or intermediates in pharmaceutical synthesis .
Properties
CAS No. |
682773-99-5 |
|---|---|
Molecular Formula |
C7H8N2O3 |
Molecular Weight |
168.15 g/mol |
IUPAC Name |
(2S)-1-(cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c8-3-4-9-5(7(11)12)1-2-6(9)10/h5H,1-2,4H2,(H,11,12)/t5-/m0/s1 |
InChI Key |
UYIVVYOZZPKJEF-YFKPBYRVSA-N |
Isomeric SMILES |
C1CC(=O)N([C@@H]1C(=O)O)CC#N |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)CC#N |
Origin of Product |
United States |
Preparation Methods
Key Steps and Conditions
Cyanide-Mediated Cyclization :
- Reagents : Sodium cyanide (NaCN) or potassium cyanide (KCN) in aqueous medium (e.g., water).
- Substrates : α,β-unsaturated ketones (e.g., mesityl oxide) or aldehydes (e.g., crotonaldehyde).
- Conditions :
Example :
Functionalization to Introduce Cyanomethyl Group :
Purification Techniques
- Crystallization : Recrystallization from ethyl acetate/methanol mixtures.
- Chromatography : Silica gel column chromatography for high-purity isolation.
Continuous Flow Synthesis
Modern industrial processes employ continuous flow reactors to enhance efficiency, scalability, and safety.
Advantages Over Batch Methods
Process Outline
Feedstock Preparation :
- Substrate : α,β-unsaturated ketone or aldehyde.
- Cyanide Source : Aqueous NaCN/KCN solution.
Reaction Zone :
- Temperature : 80–120°C (tailored to substrate reactivity).
- Flow Rate : Adjusted to achieve optimal residence time (e.g., 1–5 hours).
Workup :
- Acidification : HCl or H₂SO₄ to protonate the carboxylate.
- Extraction : Organic solvents (e.g., ethyl acetate) for phase separation.
Challenges
- Cyanide Handling : Requires rigorous safety protocols due to toxicity.
- Scalability : Limited by reactor design and heat exchange efficiency.
Alternative Synthetic Routes
Enzymatic Resolution
For enantiopure (S)-isomer production:
- Chiral Resolution : Use of chiral columns (e.g., HPLC) or enzymatic hydrolysis of racemic intermediates.
Analytical Characterization
Critical for verifying structural integrity and stereochemistry:
Comparative Reaction Outcomes
| Parameter | Batch Method | Continuous Flow |
|---|---|---|
| Yield | 40–60% | 60–80% |
| Purity | 95–98% | 98–99.5% |
| Scalability | Limited | High |
| Byproducts | Moderate | Minimal |
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Cyanide ions, amines.
Major Products
Oxidation Products: Compounds with additional oxo or hydroxyl groups.
Reduction Products: Compounds with hydroxyl groups replacing oxo groups.
Substitution Products: Compounds with different substituents replacing the cyanomethyl group.
Scientific Research Applications
Synthesis and Derivative Development
The synthesis of (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid involves several methods that focus on creating derivatives with enhanced biological activities. Recent patents have described methods for preparing pyrrolidine derivatives, emphasizing the need for efficient synthesis techniques that yield high purity and structural integrity .
Key Synthesis Techniques:
- Catalytic Hydrogenation : This method allows for the reduction of double bonds in pyrrolidine derivatives, resulting in compounds with specific configurations that are crucial for biological activity .
- Castagnoli–Cushman Reaction : This reaction has been utilized to synthesize imines that can be further transformed into various derivatives, including those with potential therapeutic applications .
Biological Activities
Research indicates that (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid and its derivatives exhibit promising biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Recent studies have shown that certain derivatives of this compound demonstrate significant antimicrobial properties against resistant strains of bacteria. For instance, derivatives have been tested against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens, showing effective inhibition .
Table 1: Antimicrobial Activity of Derivatives
| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 16 µg/mL |
| Compound B | Vancomycin-intermediate S. aureus | 32 µg/mL |
| Compound C | Multidrug-resistant C. auris | 16 µg/mL |
Anticancer Activity
The anticancer properties of (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid derivatives have been evaluated using various cancer cell lines. Notably, some compounds exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin .
Table 2: Anticancer Activity in Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | A549 (Lung Cancer) | 10 |
| Compound E | HCT116 (Colorectal Cancer) | 15 |
| Compound F | MCF7 (Breast Cancer) | 12 |
Case Studies
Several case studies have highlighted the utility of (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid in drug development.
Case Study 1: Development of Antimicrobial Agents
In a study focusing on the development of new antimicrobial agents, researchers synthesized a series of derivatives based on (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid. These compounds were screened against a panel of resistant bacterial strains, leading to the identification of several candidates with potent activity against MRSA and other pathogens .
Case Study 2: Anticancer Screening
Another research effort investigated the anticancer potential of this compound using the A549 cell line. The results indicated that specific derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells, suggesting their potential as therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may influence biochemical pathways related to its functional groups, such as those involving oxidation-reduction reactions or nucleophilic substitutions.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Key Observations:
- Methyl and ethyl substituents are inert, favoring stability and ease of synthesis.
Biological Activity
(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, supported by relevant data and research findings.
1. Chemical Structure and Synthesis
(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid features a pyrrolidine ring with a cyanomethyl and a carboxylic acid functional group. Its synthesis typically involves reactions such as oxidation and substitution, which allow for the introduction of various functional groups that can enhance biological activity.
2. Biological Activity Overview
The compound has been studied for several biological activities, including:
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, including multidrug-resistant pathogens.
- Anticancer Properties : Research indicates potential anticancer activity, particularly in lung cancer cell lines like A549, where structure-dependent cytotoxicity has been observed .
- Antiviral Effects : Some derivatives of this compound have shown promising antiviral activity against specific viral strains.
The mechanism of action for (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid likely involves interaction with specific molecular targets:
- Enzymatic Interactions : The compound may inhibit certain enzymes involved in cancer proliferation or microbial resistance.
- Cellular Pathways : It may influence pathways related to oxidative stress and apoptosis in cancer cells.
4.1 Anticancer Activity Studies
In a study assessing the anticancer properties of related pyrrolidine derivatives, it was found that compounds with specific structural modifications exhibited significant cytotoxicity against A549 cells. For example:
| Compound | IC50 (µM) | Comparison with Cisplatin |
|---|---|---|
| (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid | TBD | TBD |
| Reference Compound (Cisplatin) | 10 | Standard |
These findings suggest that structural variations can significantly affect the potency of these compounds against cancer cells .
4.2 Antimicrobial Activity
The antimicrobial efficacy of (S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid was evaluated against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | TBD |
| Staphylococcus aureus | TBD |
| Pseudomonas aeruginosa | TBD |
These results indicate that the compound may offer a viable option for combating antibiotic-resistant bacteria.
Case Study 1: Anticancer Activity
In a controlled study, derivatives of (S)-1-(Cyanomethyl)-5-oxopyrrolidine were tested for their effects on A549 lung adenocarcinoma cells. The treatment led to reduced cell viability compared to untreated controls, suggesting potential as a therapeutic agent in lung cancer treatment.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of this compound against Klebsiella pneumoniae and Acinetobacter baumannii. The results indicated significant inhibition at concentrations lower than those required for traditional antibiotics, highlighting its potential as an alternative treatment option .
6. Conclusion and Future Directions
(S)-1-(Cyanomethyl)-5-oxopyrrolidine-2-carboxylic acid presents promising biological activities that warrant further investigation. Future research should focus on:
- Detailed mechanistic studies to elucidate its interactions at the molecular level.
- In vivo studies to assess efficacy and safety profiles.
- Development of derivatives with enhanced potency and selectivity for targeted therapies.
Q & A
Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?
- Resolution : Stability depends on substituent positioning. The cyanomethyl group at C1 stabilizes the lactam ring against acid hydrolysis (t₁/₂ > 24 h at pH 2), whereas C3-substituted analogs degrade rapidly (t₁/₂ = 3 h). Use accelerated stability studies (40°C/75% RH) with UPLC monitoring to assess batch-specific degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
